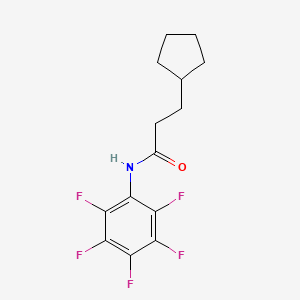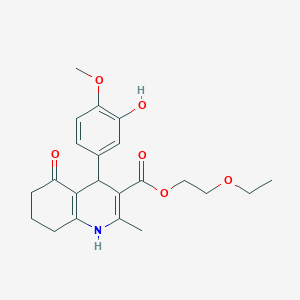![molecular formula C10H12N2O6S B4964790 (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)
(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid, also known as AOAA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme aminotransferase, which plays a crucial role in the metabolism of amino acids. AOAA has been studied extensively for its potential applications in various fields of research, including biochemistry, physiology, and pharmacology.
作用機序
(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid acts as a potent inhibitor of aminotransferase by binding to the active site of the enzyme. This binding prevents the transfer of amino groups from amino acids to α-ketoglutarate, which is the first step in the metabolism of amino acids. The inhibition of aminotransferase by this compound can lead to a buildup of amino acids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
The inhibition of aminotransferase by this compound can lead to a variety of biochemical and physiological effects. One of the most notable effects is the buildup of amino acids in the body, which can lead to increased levels of glutamate, alanine, and aspartate. These amino acids have been shown to play important roles in various physiological processes, including neurotransmission, energy metabolism, and immune function.
実験室実験の利点と制限
(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid has several advantages as a research tool, including its potency as an inhibitor of aminotransferase and its well-established synthesis method. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted side effects. Additionally, this compound is not effective against all types of aminotransferases, which limits its applicability in certain research contexts.
将来の方向性
There are several future directions for research involving (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid. One area of interest is the role of aminotransferase inhibition in various disease states, including liver disease, neurological disorders, and cancer. Additionally, there is interest in developing more selective inhibitors of aminotransferase that can target specific isoforms of the enzyme. Finally, there is potential for the use of this compound as a therapeutic agent in certain disease states, although more research is needed to determine its safety and efficacy in this context.
In conclusion, this compound is a potent inhibitor of aminotransferase that has been widely used in scientific research. Its ability to inhibit this enzyme has led to a variety of biochemical and physiological effects, and it has been studied for its potential applications in various fields of research. While there are limitations to its use, this compound remains an important tool for researchers studying the metabolism of amino acids and related pathways.
合成法
The synthesis of (2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid involves the reaction of 4-aminobenzenesulfonamide with ethyl oxalyl chloride, followed by the reaction with sodium hydroxide. The resulting compound is then treated with sodium hypochlorite to yield this compound. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid has been widely used in scientific research for its ability to inhibit aminotransferase activity. This enzyme is involved in the metabolism of amino acids, and its inhibition can lead to a variety of physiological effects. This compound has been used to study the role of aminotransferase in various metabolic pathways, including the metabolism of glutamate, alanine, and aspartate.
特性
IUPAC Name |
2-[2-oxo-2-(4-sulfamoylanilino)ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c11-19(16,17)8-3-1-7(2-4-8)12-9(13)5-18-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOVKWRPVDWVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COCC(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)


![4-methyl-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4964749.png)
![N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)
![2-chloro-N-[5-(2,4-dimethylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4964762.png)
![1-[5-(2,4-dichlorophenoxy)pentyl]piperidine](/img/structure/B4964768.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4964784.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4964791.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4964802.png)
![4-chloro-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4964813.png)